molecular formula C29H29N3O7 B11599620 3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11599620
M. Wt: 531.6 g/mol
InChI Key: YPGWWTUKKRPLAV-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the ethoxy, methoxy, hydroxy, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid
  • 4-hydroxy-3-methoxyphenylacetone
  • 3-methoxy-4-hydroxyphenylglycolaldehyde

Uniqueness

Compared to similar compounds, 3-(4-ethoxy-3-methoxyphenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C29H29N3O7

Molecular Weight

531.6 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxy-5-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29N3O7/c1-4-39-24-10-9-16(14-25(24)37-2)17-11-21-27(23(33)13-17)28(31-20-8-6-5-7-19(20)30-21)18-12-22(32(35)36)29(34)26(15-18)38-3/h5-10,12,14-15,17,28,30-31,34H,4,11,13H2,1-3H3

InChI Key

YPGWWTUKKRPLAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)O)[N+](=O)[O-])C(=O)C2)OC

Origin of Product

United States

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